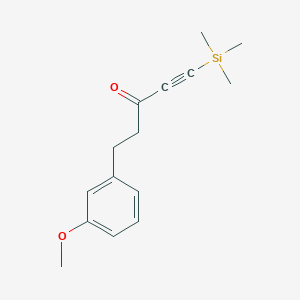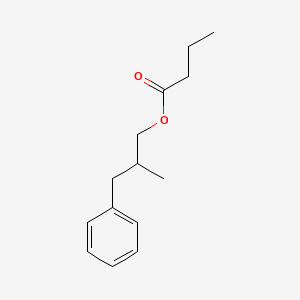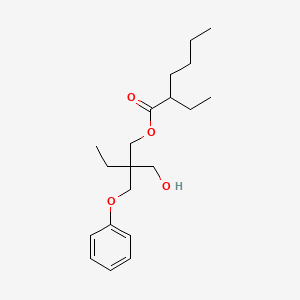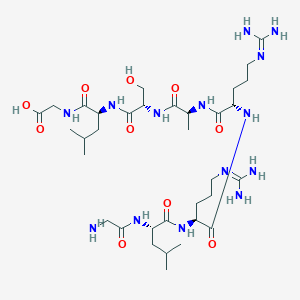![molecular formula C28H36N4+2 B12526328 Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 741247-10-9](/img/structure/B12526328.png)
Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is a complex organic compound known for its unique structure and properties This compound features a pyridinium core linked by a phenylenebis(methylene) bridge, with piperidinyl groups attached to the pyridinium rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,3-bis(methylpyridinium benzene) bromide with disodium maleonitriledithiolate and a metal salt such as potassium tetrachloropalladate (K₂PdCl₄). The reaction is carried out in an aqueous solution at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and photochromic materials.
Wirkmechanismus
The mechanism by which Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Similar structure but with a different position of the phenylenebis(methylene) bridge.
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium): Another related compound with bipyridinium units instead of piperidinyl groups.
Uniqueness
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of piperidinyl groups and the 1,3-phenylenebis(methylene) bridge differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
741247-10-9 |
|---|---|
Molekularformel |
C28H36N4+2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
4-piperidin-1-yl-1-[[3-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H36N4/c1-3-14-31(15-4-1)27-10-18-29(19-11-27)23-25-8-7-9-26(22-25)24-30-20-12-28(13-21-30)32-16-5-2-6-17-32/h7-13,18-22H,1-6,14-17,23-24H2/q+2 |
InChI-Schlüssel |
PIXGUQGDCBLRCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C[N+]4=CC=C(C=C4)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)

![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)


![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

